Potent nAChR Antagonism vs. Monoamine Transporter Inhibition: A Key Polypharmacology Profile for Neuroscience Research
While this compound is often categorized as a dopamine transporter (DAT) inhibitor, a critical and quantifiable differentiator is its significantly higher potency as an antagonist at several nicotinic acetylcholine receptor (nAChR) subtypes. This dual- or poly-pharmacology profile, with sub-10 nM potency at nAChRs versus >400 nM potency at monoamine transporters, is a specific and verifiable characteristic that distinguishes it from many typical monoamine transporter inhibitors [1].
| Evidence Dimension | In Vitro Functional Antagonism |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4 nAChR); IC50 = 7.9 nM (α1β1γδ nAChR); IC50 = 12.0 nM (α4β2 nAChR); IC50 = 15.0 nM (α4β4 nAChR) |
| Comparator Or Baseline | Target Compound's own activity at Monoamine Transporters (e.g., IC50 = 443 nM at NET, 945 nM at DAT) |
| Quantified Difference | Activity at nAChR subtypes is 30- to 525-fold more potent than at monoamine transporters. |
| Conditions | Human nAChRs expressed in SH-SY5Y or TE671/RD cells; inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This data justifies the selection of this compound specifically for experiments where simultaneous modulation of nAChR and monoamine systems is required, a profile not shared by most standard DAT or NET inhibitors.
- [1] EcoDrugPlus Database. Compound ID: 2126094. N-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)amine. University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
